2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Biological Activities
The chemical compound of interest is related to a class of compounds known for their diverse biological activities. Research has shown that similar quinazolinone derivatives exhibit significant antipyretic and anti-inflammatory activities. For instance, the synthesis and investigation of triazoloquinazolines and triazinoquinazolines containing benzenesulfonamide moieties have demonstrated notable antipyretic and anti-inflammatory effects. This suggests potential therapeutic applications of these compounds in treating fever and inflammation-related conditions (Ghorab, Ismail, & Abdalla, 2010).
Analgesic and Anti-inflammatory Potential
Another aspect of research on quinazolinone derivatives includes their exploration for analgesic and anti-inflammatory properties. A variety of 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides were synthesized and tested for their analgesic, anti-inflammatory, and ulcerogenic index activities. Among these compounds, specific derivatives demonstrated potent analgesic and anti-inflammatory activities, suggesting their potential for pain and inflammation management. Notably, these compounds exhibited mild ulcerogenic potential compared to traditional NSAIDs like aspirin, indicating a possibly safer profile for gastrointestinal health (Alagarsamy et al., 2015).
Antimicrobial Activity
Research into the antimicrobial properties of quinazolinone derivatives has also been conducted. A new series of thiazolidin-4-one derivatives were synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. These compounds were found to inhibit the growth of pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Aspergillus niger, and Candida albicans, showcasing their potential as antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).
Structural and Inclusion Properties
Further studies have delved into the structural aspects of amide-containing isoquinoline derivatives, exploring their interactions with mineral acids and their ability to form gels and crystalline salts. Such research provides insights into the physical and chemical properties of these compounds, which could be relevant for their formulation and application in various scientific and pharmaceutical contexts (Karmakar, Sarma, & Baruah, 2007).
Mechanism of Action
Target of Action
The compound contains a quinazolinone moiety, which is a common structural motif in a variety of pharmacologically active compounds. Quinazolinones and their derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Given the broad range of activities associated with quinazolinones, it could potentially impact a variety of pathways .
Result of Action
The result of this compound’s action would depend on its specific targets and mode of action. Given the potential activities associated with quinazolinones, the effects could range from altering cell growth (as in anticancer activity) to reducing inflammation or fighting off microbial infections .
properties
IUPAC Name |
2-[3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O2S/c1-13(2)11-27-19(29)16-8-3-4-9-17(16)26-20(27)30-12-18(28)25-15-7-5-6-14(10-15)21(22,23)24/h3-10,13H,11-12H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWJUFWCDVWASK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.